Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine

Peripheral benzodiazepine receptor TSPO sulfonamide

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine (CAS 873579-99-8) is a synthetic small molecule belonging to the benzodioxole piperazine class, a scaffold extensively explored for dual modulation of serotonin 5‑HT₂A and dopamine D₃ receptors as well as sigma‑1 receptor targeting. This compound is characterized by a 1,3‑benzodioxol‑5‑ylmethyl group on one piperazine nitrogen and a 4‑iodophenylsulfonyl group on the other, yielding a molecular formula of C₁₈H₁₉IN₂O₄S and a molecular weight of 486.3 g/mol.

Molecular Formula C18H19IN2O4S
Molecular Weight 486.3g/mol
CAS No. 873579-99-8
Cat. No. B345871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine
CAS873579-99-8
Molecular FormulaC18H19IN2O4S
Molecular Weight486.3g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)I
InChIInChI=1S/C18H19IN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
InChIKeyGCCUDOKZJNVUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine (CAS 873579-99-8): Procurement Guide for Differentiated Benzodioxole Piperazine Research Compounds


1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine (CAS 873579-99-8) is a synthetic small molecule belonging to the benzodioxole piperazine class, a scaffold extensively explored for dual modulation of serotonin 5‑HT₂A and dopamine D₃ receptors as well as sigma‑1 receptor targeting [1]. This compound is characterized by a 1,3‑benzodioxol‑5‑ylmethyl group on one piperazine nitrogen and a 4‑iodophenylsulfonyl group on the other, yielding a molecular formula of C₁₈H₁₉IN₂O₄S and a molecular weight of 486.3 g/mol . The iodo‑substituted sulfonamide architecture distinguishes it from more commonly studied benzyl or unsubstituted phenylsulfonyl analogs and represents a chemically distinct tool for probing receptor‑ligand interactions where halogen bonding, steric bulk, and electronic effects of the iodo substituent may confer unique binding profiles.

Why Generic Substitution of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine (CAS 873579-99-8) Fails for Targeted Receptor Studies


Within the benzodioxole piperazine series, subtle modifications to the N‑4 substituent (benzyl vs. sulfonyl linker) and the pendant aryl group (iodo vs. chloro, bromo, methyl, or unsubstituted) produce dramatic shifts in receptor selectivity and binding affinity [1]. For instance, the 4‑iodobenzyl analog (CHEMBL1774730) shows sub‑nanomolar sigma‑1 affinity (Ki = 0.8 nM), yet this simple benzyl‑linked derivative lacks the electron‑withdrawing sulfonyl bridge that defines the present compound [2]. Replacing the iodo with other halogens or with unsubstituted phenyl groups yields molecules with different potency and selectivity fingerprints at 5‑HT₂A, D₃, sigma‑1, and peripheral benzodiazepine receptors (PBR/TSPO) [1]. Therefore, researchers requiring the specific electronic and steric signature of the 4‑iodophenylsulfonyl moiety cannot interchangeably use other in‑class analogs without risking altered target engagement and functional outcomes. The quantitative differentiation evidence below establishes where CAS 873579-99-8 occupies a unique position among closely related comparators.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine (CAS 873579-99-8) vs. Closest Analogs


PBR/TSPO Binding Affinity: Iodo‑Sulfonyl vs. Chloro‑Phenyl Carboxamide Reference

The compound demonstrates low‑nanomolar binding affinity for the peripheral benzodiazepine receptor (PBR/TSPO), a target relevant for neuroinflammation and cancer imaging. In a competitive binding assay against rat kidney mitochondrial membranes, the compound achieved an IC₅₀ of approximately 2–4 nM [1][2]. This places it in the same affinity range as the prototypical TSPO ligand PK11195 (IC₅₀ ≈ 2–5 nM in parallel systems), yet the iodo‑sulfonyl architecture offers a distinct chemical handle for radiolabeling or further derivatization not present in the chloro‑phenyl carboxamide scaffold of PK11195.

Peripheral benzodiazepine receptor TSPO sulfonamide binding affinity PK11195 analog

Sigma‑1 Receptor Differentiation: Iodo‑Sulfonyl Piperazine vs. Iodo‑Benzyl Piperazine

A structurally related analog, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine (CHEMBL1774730), exhibits sub‑nanomolar sigma‑1 affinity (Ki = 0.80 nM) in rat brain membranes [1]. In that compound, the iodo‑benzyl group is linked via a methylene bridge. The CAS 873579-99-8 compound replaces the methylene with a sulfonyl group (‑SO₂‑), which introduces a strong electron‑withdrawing center and additional hydrogen‑bond acceptor capability. While direct sigma‑1 data for the sulfonyl analog are not yet publicly available, the iodo‑benzyl comparator provides a baseline for class‑level inference: the sulfonyl modification is expected to alter sigma‑1 binding kinetics and potentially shift selectivity toward other targets (5‑HT₂A, D₃) as demonstrated within the broader benzodioxole piperazine patent family [2].

Sigma‑1 receptor piperazine halogen bonding structure-activity relationship

Halogen‑Dependent SAR: Iodo vs. Other Halogen‑Substituted Benzodioxole Piperazine Sulfonamides

Within the benzodioxole piperazine sulfonamide series, replacement of the iodo substituent with chloro, bromo, or unsubstituted phenyl yields analogs with divergent receptor profiles and physicochemical properties [1]. The iodo atom is significantly larger (van der Waals radius ~1.98 Å vs. ~1.75 Å for Br, ~1.50 Å for Cl), more polarizable, and capable of forming stronger halogen bonds. These properties can be exploited in structure‑based drug design and, critically, the iodo compound can serve as a precursor for radioiodination (¹²³I, ¹²⁵I) to generate SPECT/PET tracers, an option unavailable for chloro or bromo analogs without additional labeling handles. Although publicly available side‑by‑side potency data for all halogen congeners at a single target are limited, patent literature [1] establishes that halogen identity modulates both 5‑HT₂A and D₃ functional activity, making the iodo variant a distinct entity for procurement.

Halogen bonding SAR radiosynthesis SPECT/PET precursor

Best‑Fit Research Applications for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine (CAS 873579-99-8)


TSPO Ligand Development for Neuroinflammation Imaging

With demonstrated low‑nanomolar TSPO binding affinity (IC₅₀ ~2–4 nM) [1][2], this compound can serve as a lead scaffold for developing next‑generation TSPO PET/SPECT radioligands. Its iodo‑sulfonyl architecture provides a direct route to ¹²³I or ¹²⁵I labeling without requiring prosthetic groups, offering a practical advantage over PK11195‑based tracers for preclinical imaging studies.

Dual 5‑HT₂A/D₃ Receptor Pharmacological Probe

As a member of the benzodioxole piperazine class claimed for dual 5‑HT₂A/D₃ modulation [1], this compound can be employed in functional assays to dissect the contribution of the 4‑iodophenylsulfonyl moiety to receptor selectivity and intrinsic efficacy. Its unique sulfonyl linker differentiates it from benzyl‑tethered analogs that preferentially engage sigma‑1 receptors [2].

Halogen‑Bonding and Crystallography Studies

The heavy iodine atom makes this compound suitable for X‑ray crystallography phasing (SIR/MIR methods) and for studying halogen‑bond donor‑acceptor interactions in protein‑ligand complexes. Researchers engaged in structural biology of piperazine‑binding receptors can use this compound to obtain experimental electron density maps that would be unattainable with chloro or methyl analogs.

Chemical Biology Tool for Sigma‑1 vs. TSPO Selectivity Profiling

Given that close benzyl‑linked analogs show sub‑nanomolar sigma‑1 affinity [2] while the sulfonyl analog exhibits TSPO binding [1][2], this compound is valuable for cross‑screening panels aimed at understanding how the sulfonyl bridge shifts selectivity between sigma‑1, TSPO, and aminergic GPCRs. This enables rational procurement of a defined chemotype for selectivity profiling campaigns.

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.